molecular formula C12H10N4O3 B11045509 5-(3,4-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5-(3,4-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B11045509
M. Wt: 258.23 g/mol
InChI Key: JDCRAURTDHLKOY-UHFFFAOYSA-N
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Description

2-METHOXY-4-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENYL METHYL ETHER is a complex organic compound that belongs to the class of oxadiazole derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, featuring an oxadiazole ring fused with a pyrazine ring, imparts it with distinctive chemical and physical properties.

Preparation Methods

The synthesis of 2-METHOXY-4-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENYL METHYL ETHER involves multiple steps, typically starting with the construction of the oxadiazole and pyrazine rings. One common method involves the reaction of 8-aroyl-3,4-dihydro-1H-pyrrolo[2,1-c][1,4]oxazine-1,6,7-triones with 3,4-diaminofurazan in anhydrous ethyl acetate under reflux conditions . This reaction yields spiro compounds, which are then further modified to obtain the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-METHOXY-4-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENYL METHYL ETHER undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like selenium dioxide (SeO2) and reducing agents such as sodium borohydride (NaBH4). The compound can also participate in nucleophilic substitution reactions, where nucleophiles replace functional groups attached to the aromatic ring. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups or ring structures .

Scientific Research Applications

This compound has a wide range of scientific research applications. In medicinal chemistry, it is studied for its potential antiproliferative activity against cancer cells, including breast and prostate cancer . Its unique structure allows it to interact with various biological targets, making it a promising candidate for drug development. In materials science, the compound is explored for its potential use in the synthesis of advanced materials with specific electronic and optical properties. Additionally, it serves as a valuable building block in organic synthesis, enabling the construction of more complex molecules .

Mechanism of Action

The mechanism of action of 2-METHOXY-4-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. In the context of its antiproliferative activity, the compound is believed to inhibit key enzymes and signaling pathways involved in cell division and growth. For example, it may inhibit the activity of indoleamine-2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in tumor immune evasion . By blocking this enzyme, the compound can enhance the immune system’s ability to target and destroy cancer cells.

Comparison with Similar Compounds

2-METHOXY-4-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENYL METHYL ETHER can be compared with other oxadiazole derivatives, such as 1,2,5-thiadiazolo[3,4-b]pyrazine and 1,2,5-oxadiazolo[3,4-b]pyrazine derivatives . These compounds share similar structural features but differ in their chemical reactivity and biological activity. For instance, thiadiazolo derivatives often exhibit higher stability and different electronic properties compared to their oxadiazolo counterparts. The unique combination of the oxadiazole and pyrazine rings in 2-METHOXY-4-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YLPHENYL METHYL ETHER imparts it with distinct properties that make it particularly valuable in specific applications.

Properties

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

5-(3,4-dimethoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C12H10N4O3/c1-17-9-4-3-7(5-10(9)18-2)8-6-13-11-12(14-8)16-19-15-11/h3-6H,1-2H3

InChI Key

JDCRAURTDHLKOY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=NC3=NON=C3N=C2)OC

Origin of Product

United States

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